molecular formula C13H7Cl3O2 B6407432 4-Chloro-2-(2,5-dichlorophenyl)benzoic acid CAS No. 1261898-49-0

4-Chloro-2-(2,5-dichlorophenyl)benzoic acid

Cat. No.: B6407432
CAS No.: 1261898-49-0
M. Wt: 301.5 g/mol
InChI Key: KSJXNLYJKNHGMD-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,5-dichlorophenyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of three chlorine atoms attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,5-dichlorophenyl)benzoic acid typically involves the chlorination of 2-(2,5-dichlorophenyl)benzoic acid. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,5-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of less chlorinated benzoic acid derivatives.

Scientific Research Applications

4-Chloro-2-(2,5-dichlorophenyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme inhibition and as a model compound in biochemical assays.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,5-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorobenzoic acid
  • 4-Chloro-2,5-difluorobenzoic acid
  • 3,5-Dichlorobenzoic acid

Uniqueness

4-Chloro-2-(2,5-dichlorophenyl)benzoic acid is unique due to the specific arrangement of chlorine atoms, which imparts distinct chemical properties

Properties

IUPAC Name

4-chloro-2-(2,5-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-7-1-3-9(13(17)18)10(5-7)11-6-8(15)2-4-12(11)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJXNLYJKNHGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691240
Record name 2',5,5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-49-0
Record name 2',5,5'-Trichloro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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